molecular formula C16H17FN2O5S2 B6089493 4-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide

4-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide

Cat. No.: B6089493
M. Wt: 400.4 g/mol
InChI Key: QYIDCOOGWLPWOB-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a morpholine ring, and two sulfonamide groups attached to a benzene ring. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine. This intermediate is then subjected to nitro group reduction using iron and ammonium chloride to yield 3-fluoro-4-morpholinoaniline . The final step involves the reaction of this intermediate with substituted aryl sulfonyl chlorides to form the desired sulfonamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation, but studies have shown that it can form hydrogen bonds with amino acids at the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide is unique due to its dual sulfonamide groups and the presence of a morpholine ring, which impart specific chemical and biological properties

Properties

IUPAC Name

4-fluoro-N-(3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O5S2/c17-13-4-6-15(7-5-13)25(20,21)18-14-2-1-3-16(12-14)26(22,23)19-8-10-24-11-9-19/h1-7,12,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIDCOOGWLPWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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